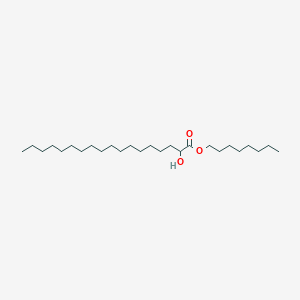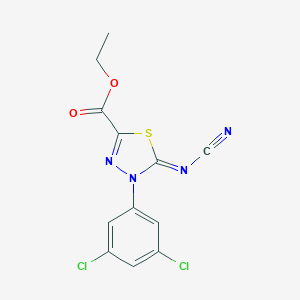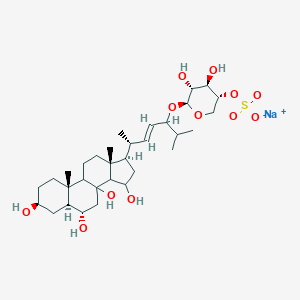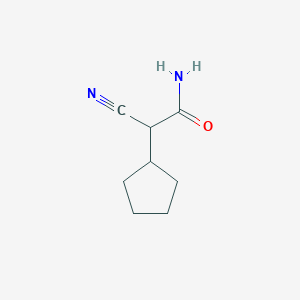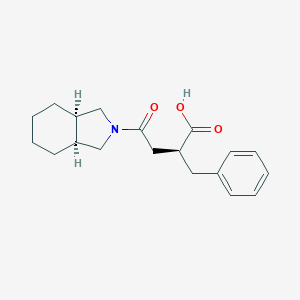
N-(5-Amino-6-methoxypyridin-3-YL)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Amino-6-methoxypyridin-3-YL)acetamide is an organic compound with the molecular formula C8H11N3O2 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Amino-6-methoxypyridin-3-YL)acetamide typically involves the reaction of 5-amino-6-methoxy-3-pyridinecarboxylic acid with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity .
Analyse Des Réactions Chimiques
Types of Reactions
N-(5-Amino-6-methoxypyridin-3-YL)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used
Applications De Recherche Scientifique
N-(5-Amino-6-methoxypyridin-3-YL)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of N-(5-Amino-6-methoxypyridin-3-YL)acetamide involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(5-Amino-6-methoxypyridin-3-YL)acetamide: is similar to other pyridine derivatives such as:
Uniqueness
This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
151426-26-5 |
|---|---|
Formule moléculaire |
C8H11N3O2 |
Poids moléculaire |
181.19 g/mol |
Nom IUPAC |
N-(5-amino-6-methoxypyridin-3-yl)acetamide |
InChI |
InChI=1S/C8H11N3O2/c1-5(12)11-6-3-7(9)8(13-2)10-4-6/h3-4H,9H2,1-2H3,(H,11,12) |
Clé InChI |
BHKILACRBTUCGS-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(N=C1)OC)N |
SMILES canonique |
CC(=O)NC1=CC(=C(N=C1)OC)N |
Synonymes |
Acetamide, N-(5-amino-6-methoxy-3-pyridinyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(2-Chlorophenyl)-2-(dimethylamino)ethyl]cyclohexan-1-ol](/img/structure/B115641.png)
![1-Methylimidazo[4,5-b][1,6]naphthyridin-2-amine](/img/structure/B115643.png)
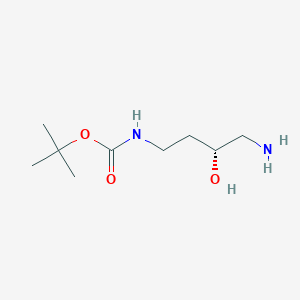
![(3aR,6R,6aR)-6-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-ol](/img/structure/B115649.png)
![2-[[5-(4-chlorophenyl)-4-ethyl-1,2,4-triazol-3-yl]sulfanyl]acetic Acid](/img/structure/B115653.png)
![3-iodo-1H,4H,7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B115655.png)


